molecular formula C6H13NOSi B2640949 2-[(Trimethylsilyl)oxy]propanenitrile CAS No. 41309-99-3

2-[(Trimethylsilyl)oxy]propanenitrile

Cat. No.: B2640949
CAS No.: 41309-99-3
M. Wt: 143.261
InChI Key: ZJHXBGWQNOKLCZ-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)oxy]propanenitrile ( 41309-99-3) is a chemical compound with the molecular formula C6H13NOSi and a molecular weight of 143.26 . It is also known by several synonyms, including 2-(trimethylsiloxy)propionitrile and O-Trimethylsilylacetaldehyde cyanohydrin . This compound features a trimethylsilyl (TMS) group, which is widely used in organic synthesis as a protecting group for hydroxyl and other functional groups . The TMS group is characterized by its chemical inertness and significant molecular volume, which can shield functional groups from reactive conditions and alter the physical properties of a molecule, such as increasing its volatility for analysis . As a silylated cyanohydrin, this compound is typically employed as a synthetic intermediate or building block in the research and development of more complex molecules, including pharmaceuticals and agrochemicals. The trimethylsilyl group can be readily introduced and removed under specific conditions, making it a valuable tool for multi-step synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-trimethylsilyloxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOSi/c1-6(5-7)8-9(2,3)4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHXBGWQNOKLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Role of 2-[(Trimethylsilyl)oxy]propanenitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[(Trimethylsilyl)oxy]propanenitrile

In the landscape of organic synthesis, the ability to strategically mask and unmask reactivity is paramount. Cyanohydrins, adducts of aldehydes or ketones with cyanide, represent a versatile class of intermediates. However, their inherent instability and tendency to revert to the starting carbonyl compound can limit their synthetic utility. The introduction of a protecting group on the hydroxyl moiety circumvents this limitation, and among these, the trimethylsilyl (TMS) group is preeminent.

2-[(Trimethylsilyl)oxy]propanenitrile (CAS 41309-99-3), the TMS-protected cyanohydrin of acetaldehyde, is more than a mere stabilized intermediate. It is a powerful synthetic tool, most notably serving as a robust acyl anion equivalent for the acetyl group (CH₃CO⁻). The silyl ether functionality not only prevents retro-cyanation but also activates the adjacent α-proton, facilitating its deprotonation to form a nucleophilic carbanion. This unlocks a host of carbon-carbon bond-forming reactions that are otherwise challenging.

This guide provides an in-depth exploration of the properties, synthesis, and extensive synthetic applications of 2-[(Trimethylsilyl)oxy]propanenitrile, tailored for researchers and drug development professionals who rely on precision and efficiency in molecular construction.

Physicochemical and Spectroscopic Profile

The physical properties of 2-[(Trimethylsilyl)oxy]propanenitrile are critical for its handling and use in reactions. It is a moisture-sensitive and flammable liquid, necessitating careful storage and handling under an inert atmosphere.[1][2]

Table 1: Physicochemical Properties of 2-[(Trimethylsilyl)oxy]propanenitrile

PropertyValueSource(s)
CAS Number 41309-99-3[3]
Molecular Formula C₆H₁₃NOSiN/A
Molecular Weight 143.26 g/mol N/A
Appearance Clear liquid[1]
Boiling Point 114 - 117 °C[2]
Density 0.793 g/cm³ at 20 °C[2]
Melting Point 8 - 11 °C[2]
Refractive Index n20/D 1.404 (for lactonitrile)[4]
Spectroscopic Characterization

While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of NMR, IR, and MS.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be simple and diagnostic.

    • δ ~0.2-0.3 ppm (singlet, 9H): This high-field signal corresponds to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group.

    • δ ~1.5-1.6 ppm (doublet, 3H): The methyl group (CH₃) protons, split by the adjacent methine proton.

    • δ ~4.4-4.5 ppm (quartet, 1H): The methine proton (-CH(O)-), split by the three protons of the adjacent methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~0 ppm (3C): The three equivalent carbons of the Si(CH₃)₃ group.

    • δ ~22-24 ppm (1C): The methyl (CH₃) carbon.

    • δ ~58-60 ppm (1C): The methine carbon (-CH(O)-).

    • δ ~120-122 ppm (1C): The nitrile (C≡N) carbon.

  • IR (Infrared Spectroscopy):

    • ~2240 cm⁻¹ (weak): The characteristic stretching vibration of the nitrile (C≡N) group. In silyloxy-nitriles, this peak can be weak.

    • ~1255 cm⁻¹ and ~845 cm⁻¹ (strong): Strong, sharp bands indicative of the Si-CH₃ bonds of the TMS group.

    • ~1100 cm⁻¹ (strong): The C-O stretching vibration.

  • MS (Mass Spectrometry): Electron impact (EI) mass spectrometry would likely show characteristic fragmentation patterns.

    • A weak or absent molecular ion (M⁺) peak at m/z 143.

    • A prominent peak at m/z 128 (M-15) , corresponding to the loss of a methyl radical from the TMS group.

    • The base peak is often observed at m/z 73 , representing the stable trimethylsilyl cation, [Si(CH₃)₃]⁺.

Synthesis of 2-[(Trimethylsilyl)oxy]propanenitrile

The preparation of silylated cyanohydrins is generally achieved by the addition of trimethylsilyl cyanide (TMSCN) to a carbonyl compound, catalyzed by a Lewis acid like zinc iodide (ZnI₂).[7][8] This method is highly efficient and avoids the direct handling of large quantities of highly toxic hydrogen cyanide.[9]

G cluster_reactants Reactants & Reagents cluster_process Process cluster_products Product & Workup Acetaldehyde Acetaldehyde Reaction Combine in Anhydrous Solvent (e.g., CH₂Cl₂) Stir at RT under N₂ Acetaldehyde->Reaction TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->Reaction Catalyst Zinc Iodide (ZnI₂) (cat.) Catalyst->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Reaction Completion Product 2-[(Trimethylsilyl)oxy]propanenitrile Purification Vacuum Distillation Workup->Purification Purification->Product

Caption: General workflow for the synthesis of 2-[(Trimethylsilyl)oxy]propanenitrile.

Experimental Protocol: Synthesis

Caution: This reaction involves highly toxic reagents (TMSCN) and moisture-sensitive materials. It must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).[10]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum for reagent addition.

  • Reagent Charging: The flask is charged with anhydrous zinc iodide (ZnI₂, ~2 mol%). Anhydrous solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile, is added via cannula.

  • Carbonyl Addition: Freshly distilled acetaldehyde (1.0 eq) is added to the stirred solution.

  • TMSCN Addition: Trimethylsilyl cyanide (TMSCN, 1.05-1.1 eq) is added dropwise via syringe at a rate that maintains the internal temperature below 25 °C. The reaction is often mildly exothermic.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. Progress can be monitored by TLC or GC-MS to confirm the consumption of acetaldehyde.

  • Workup: Upon completion, the solvent is carefully removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by vacuum distillation to yield 2-[(Trimethylsilyl)oxy]propanenitrile as a clear, colorless liquid.

Safety and Handling

This compound is classified as highly hazardous and requires stringent safety protocols.

  • Hazards: It is a highly flammable liquid and vapor.[1][2] It is fatal if swallowed, in contact with skin, or if inhaled.[1][11] Crucially, it reacts violently with water or moisture, liberating toxic hydrogen cyanide gas.[2][9] It is also very toxic to aquatic life.[1]

  • Handling: Always handle in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[2][12] All equipment must be grounded to prevent static discharge.[1] Use only non-sparking tools.[2]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] The product should be kept refrigerated and away from heat, sparks, open flames, and, most importantly, water or moist air.[1][2]

Core Synthetic Applications: An Acyl Anion Synthon

The primary utility of 2-[(Trimethylsilyl)oxy]propanenitrile stems from the acidity of the α-proton, which can be removed by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS). The resulting lithiated species is a potent nucleophile and serves as a synthetic equivalent of an acetyl anion.[9]

Alkylation and Acylation Reactions

Deprotonation followed by reaction with various electrophiles provides a direct route to α-substituted ketones after a final hydrolysis step. This two-step sequence is a powerful method for constructing more complex carbonyl compounds.

G start 2-[(Trimethylsilyl)oxy]propanenitrile anion Lithiated Intermediate (Acyl Anion Equivalent) start->anion 1. Deprotonation base LDA or LiHMDS THF, -78 °C adduct Silylated Adduct anion->adduct 2. Electrophilic Attack electrophile Electrophile (E⁺) (e.g., R-X, Epoxide) product α-Substituted Ketone adduct->product 3. Deprotection/Hydrolysis hydrolysis Acidic Workup (e.g., HCl/H₂O or TBAF)

Caption: General reaction pathway demonstrating use as an acyl anion equivalent.

  • Mechanism Insight: The reaction proceeds via the formation of a stabilized carbanion. The negative charge is stabilized by the adjacent nitrile group through inductive effects. This anion readily attacks a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. The final step involves the hydrolysis of both the silyl ether and the nitrile group (often concurrently under acidic conditions) to reveal the ketone functionality.

Synthesis of β-Hydroxy Ketones via Epoxide Opening

A particularly elegant application is the reaction of the lithiated anion with epoxides.[2] This sequence provides access to β-hydroxy ketones, which are fundamental building blocks in natural product synthesis. The reaction is a powerful alternative to the classical aldol reaction.

  • Causality: The nucleophilic anion attacks one of the carbons of the epoxide ring, forcing it to open and form a lithium alkoxide. Subsequent workup protonates the alkoxide to give a β-hydroxy-α-silyloxynitrile. A final deprotection step, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or acidic hydrolysis, unmasks the ketone to yield the final β-hydroxy ketone product.[2][13]

Synthesis of β-Aminomethyl Alcohols

The silylated cyanohydrin can be reduced directly to afford valuable β-amino alcohols.

  • Experimental Logic: Treatment with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) reduces the nitrile group to a primary amine while leaving the silyl ether intact.[14] Subsequent acidic workup removes the TMS protecting group to reveal the hydroxyl functionality. This provides a rapid and efficient route to 1-amino-2-propanol derivatives, which are common structural motifs in pharmaceuticals.

Detailed Experimental Protocol: Use as an Acyl Anion Equivalent

The following protocol details the alkylation of 2-[(Trimethylsilyl)oxy]propanenitrile with benzyl bromide as a representative example.

Safety: This procedure involves pyrophoric reagents (n-BuLi), strong bases (LDA), and toxic electrophiles. It must be conducted under a strictly inert and anhydrous atmosphere by trained personnel.

  • LDA Preparation (-78 °C): In a flame-dried, nitrogen-purged flask, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq, typically 2.5 M in hexanes). Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Anion Formation (-78 °C): Slowly add a solution of 2-[(trimethylsilyl)oxy]propanenitrile (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete deprotonation.

  • Electrophilic Quench (-78 °C to RT): Add benzyl bromide (1.0 eq) dropwise to the anion solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Reaction Quench: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Hydrolysis/Deprotection: Dissolve the crude silylated nitrile adduct in a mixture of THF and 3M aqueous HCl. Stir vigorously at room temperature for 2-6 hours until TLC or GC-MS analysis indicates the formation of the ketone product (1-phenyl-2-butanone).

  • Final Workup and Purification: Neutralize the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with diethyl ether. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.

Conclusion

2-[(Trimethylsilyl)oxy]propanenitrile is a quintessential example of how strategic functional group protection can transform a simple molecule into a powerful and versatile synthetic building block. Its ability to function as a stable, yet reactive, acetyl anion equivalent provides a reliable and efficient method for the construction of a wide array of substituted ketones and related structures. For the synthetic chemist in pharmaceutical and materials science, mastering the application of this reagent opens doors to novel and streamlined synthetic pathways, ultimately accelerating the discovery and development process.

References

  • Organic Syntheses. Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]-. [Link]

  • 2 - SAFETY DATA SHEET. (2017). Propionitrile. [Link]

  • PubChem. Propenenitrile, 2-trimethylsilylamino-. [Link]

  • Organic Syntheses. O-(TRIMETHYLSILYL)BENZOPHENONE CYANOHYDRIN. [Link]

  • NIST WebBook. 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester. [Link]

  • Rodrigues, F. A. R., et al. (2021). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. PMC. [Link]

  • Wikipedia. Nitrile. [Link]

  • Evans, D. A., Carroll, G. L., & Truesdale, L. K. (1974). Synthetic applications of trimethylsilyl cyanide. Efficient synthesis of @-AminomethylAlcohols. Journal of Organic Chemistry. [Link]

  • Liu, C.-Y., Ren, H., & Knochel, P. (2006). Magnesiated Unsaturated Silylated Cyanohydrins as Synthetic Equivalents of Aromatic and Heterocyclic Grignard Reagents Bearing a Ketone or an Aldehyde. Organic Letters. [Link]

  • Gottlich, R. (2005). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Organic Syntheses. 2-methyl-2-(trimethylsiloxy)pentan-3-one. [Link]

  • Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry. [Link]

  • Förster, S., Tverskoy, O., & Helmchen, G. (2008). Malononitrile as Acylanion Equivalent. Synlett. [Link]

  • Nikolova, P., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]

  • Gröger, H. (2021). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. Chemistry – A European Journal. [Link]

  • Organic Syntheses. TRIMETHYLSILYL CYANIDE: CYANOSILATION OF p-BENZOQUINONE. [Link]

  • NIST WebBook. 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester. [Link]

  • PubMed. An efficient synthesis of dinitrile derivatives by the reaction of oxime esters or acid anhydrides with cyanotrimethylsilane catalyzed by La(O(i)()Pr)(3). [Link]

  • Chemistry – A European Journal. Effect of Brønsted Acids on the Activation of Mixed Anhydride/Mixed Carbonic Anhydride and C-Terminal-Free. [Link]

  • PubMed. Difluoro(trimethylsilyl)acetonitrile: synthesis and fluoroalkylation reactions. [Link]

  • Google Patents. Production method for lactonitrile-containing liquid, and lactonitrile-containing liquid.

Sources

Basic properties of O-trimethylsilyl cyanohydrin of acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Subject: Physicochemical Profiling, Synthesis, and Synthetic Utility of 2-(Trimethylsilyloxy)propanenitrile

Executive Summary

The O-trimethylsilyl cyanohydrin of acetaldehyde (2-(trimethylsilyloxy)propanenitrile) represents a critical intermediate in the synthesis of bifunctional building blocks. By masking the labile cyanohydrin functionality with a trimethylsilyl (TMS) group, this molecule overcomes the thermodynamic instability inherent to aliphatic cyanohydrins, preventing the retro-cyanohydrin reaction (loss of HCN). This guide provides a definitive technical analysis of its properties, catalytic synthesis, and downstream utility in the generation of


-hydroxy acids, 

-amino alcohols, and cross-coupling architectures.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The stability of acetaldehyde cyanohydrin is kinetically compromised by the facile elimination of hydrogen cyanide. The O-silylated derivative locks the equilibrium, providing a handle for purification and further transformation.

Structural Specifications
  • IUPAC Name: 2-[(Trimethylsilyl)oxy]propanenitrile[1]

  • Common Names: Acetaldehyde TMS cyanohydrin; TMS-acetaldehyde cyanohydrin

  • CAS Number: 41309-99-3 (Specific isomer/racemate generic)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 143.26 g/mol

Physical Properties Table
PropertyValue / RangeContext
Appearance Colorless liquidPurified state
Boiling Point 150–155 °C (est. atm)Typically distilled at reduced pressure (e.g., 50–55 °C @ 15 mmHg) to avoid thermal decomposition.
Density

g/mL
At 25 °C
Refractive Index (

)
1.4050–1.4150Indicative of purity; deviations suggest hydrolysis.
Solubility MiscibleDCM, THF, Et2O, Toluene. Hydrolyzes in protic solvents (

, MeOH).
Flash Point ~45–50 °CFlammable liquid (High Hazard).

Technical Note: The boiling point of this specific derivative is often conflated with the reagent TMSCN (bp 117 °C). Due to the increased molecular weight, the cyanohydrin ether boils significantly higher. Vacuum distillation is the mandatory standard for isolation.

Synthetic Routes & Mechanistic Insight

The synthesis of O-trimethylsilyl cyanohydrins is a classic example of Lewis Acid-catalyzed 1,2-addition. The "Evans Protocol" remains the gold standard for reliability, utilizing Zinc Iodide (


) to activate the carbonyl and facilitate silyl transfer.
The Evans Protocol (Standard)

Reagents: Acetaldehyde (freshly distilled), Trimethylsilyl cyanide (TMSCN), Zinc Iodide (


, cat. 0.1–1.0 mol%).
Solvent:  Neat or Dichloromethane (DCM).[2]
Step-by-Step Methodology:
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous

    
     (catalytic amount).
    
  • Addition: Add TMSCN (1.1 equiv) via syringe.

  • Reaction: Cool to 0 °C. Add acetaldehyde (1.0 equiv) dropwise. Note: The reaction is exothermic.

  • Monitoring: The mixture is stirred at room temperature for 2–4 hours. Completion is indicated by the disappearance of the carbonyl stretch (

    
    ) in IR and appearance of the nitrile stretch (
    
    
    
    , weak).
  • Workup: Direct vacuum distillation is preferred. Aqueous workup should be avoided to prevent hydrolysis.

Mechanistic Pathway

The reaction proceeds via a silicon-assisted nucleophilic addition. The Lewis acid activates the carbonyl oxygen, making the carbonyl carbon susceptible to attack by the isocyanide isomer of TMSCN, followed by a rapid Brook-type rearrangement or direct silyl transfer.

SynthesisMechanism Aldehyde Acetaldehyde (CH3CHO) Complex Activated Complex [ZnI2-Coordination] Aldehyde->Complex ZnI2 Cat. TMSCN TMSCN (Me3SiCN) TMSCN->Complex TS Transition State (C-C Bond Formation) Complex->TS Nucleophilic Attack Product O-TMS Cyanohydrin (Product) TS->Product Silyl Transfer

Figure 1: Lewis Acid-catalyzed cyanosilylation mechanism. The zinc catalyst activates the aldehyde, facilitating the addition of the cyanide nucleophile.

Reactivity & Synthetic Utility[1][10][11]

The O-trimethylsilyl cyanohydrin functions primarily as a protected cyanohydrin . Unlike the free cyanohydrin, the silylated form prevents the release of HCN and polymerization, allowing the molecule to serve as a stable precursor for higher-value motifs.

Key Transformations
  • Acid Hydrolysis (

    
    -Hydroxy Acids): 
    Treatment with concentrated HCl or 
    
    
    
    hydrolyzes both the silyl ether and the nitrile, yielding lactic acid derivatives.
    • Utility: Stereoselective synthesis of

      
      -hydroxy acids if the cyanohydrin formation was chiral-catalyzed.
      
  • Hydride Reduction (

    
    -Amino Alcohols): 
    Reduction with Lithium Aluminum Hydride (LAH) converts the nitrile to a primary amine and cleaves the silyl group (or retains it depending on workup), yielding 1-amino-2-propanol.
    
    • Relevance: Precursors for chiral auxiliaries and adrenergic drugs.

  • Nucleophilic Displacement (The "Umpolung" Limitation): Unlike benzaldehyde derivatives, the anion of acetaldehyde TMS cyanohydrin is less stable and prone to elimination. Therefore, it is rarely used as an acyl anion equivalent for alkylation. However, it can undergo Grignard additions to the nitrile to form acyloins (after hydrolysis).[3]

Reaction Workflow Diagram

Reactivity TMS_Cyano Acetaldehyde TMS Cyanohydrin Hydrolysis Acid Hydrolysis (HCl/H2O) TMS_Cyano->Hydrolysis Reduction Reduction (LiAlH4) TMS_Cyano->Reduction Grignard Grignard Addition (R-MgBr) TMS_Cyano->Grignard Lactic Lactic Acid (alpha-Hydroxy Acid) Hydrolysis->Lactic Deprotection + Hydrolysis AminoAlc 1-Amino-2-propanol (beta-Amino Alcohol) Reduction->AminoAlc Nitrile Reduction Acyloin Protected Acyloin (Ketone Precursor) Grignard->Acyloin Imine Intermediate

Figure 2: Divergent synthetic pathways. The molecule serves as a pivot point for accessing acids, amines, and ketones.

Handling, Stability & Safety (Critical)

Hazard Alert: While the silylated compound is safer than free HCN, it is a latent source of cyanide . Contact with moisture or acid releases Hydrogen Cyanide gas.

Safety Protocols
  • Engineering Controls: All operations must be performed in a well-ventilated fume hood with a functional sash.

  • Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen) in a desiccator or glovebox. The compound hydrolyzes slowly in moist air.

  • Quenching Spills: Do not use acidic water. Treat spills with basic hypochlorite solution (Bleach + NaOH) to oxidize cyanide to cyanate.

Storage Stability
  • Shelf Life: 6–12 months at 2–8 °C under inert gas.

  • Signs of Degradation: Cloudiness (formation of silica gel/ammonium salts) or the smell of bitter almonds (HCN release).

References

  • Evans, D. A.; Truesdale, L. K.; Carroll, G. L. (1974).[4] "Cyanosilylation of Aldehydes and Ketones. A Convenient Route to Cyanohydrin Derivatives". Journal of Organic Chemistry, 39(6), 914–917.

  • Lidy, W.; Sundermeyer, W. (1973). "Spaltung von Silylenoläthern mit Chlorcyan und Bromcyan". Chemische Berichte, 106(2), 587–593.

  • Organic Syntheses. (1988). "Trimethylsilyl Cyanide".[5][6][7][8][9][2][10][4][11] Organic Syntheses, Coll.[7] Vol. 6, p.1013. (Provides general handling for TMSCN reagents).

  • PubChem Compound Summary. (2024). "Propanenitrile, 2-[(trimethylsilyl)oxy]-".[12][1] National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note: Catalytic Cyanosilylation of Aldehydes using Lewis Acid Catalysts

[1][2][3]

Executive Summary

The cyanosilylation of aldehydes using trimethylsilyl cyanide (TMSCN) is a pivotal transformation in the synthesis of cyanohydrin trimethylsilyl ethers. These intermediates are direct precursors to



While thermal cyanosilylation is slow and often requires high temperatures, Lewis Acid (LA) catalysis allows for mild, rapid, and highly chemoselective transformations. This application note details three distinct protocols ranging from robust general synthesis to enantioselective catalysis, supported by mechanistic insights and safety frameworks.

Safety Prerequisites (Critical)

WARNING: Trimethylsilyl cyanide (TMSCN) hydrolyzes rapidly upon contact with moisture or acids to release Hydrogen Cyanide (HCN) , a fatal asphyxiant.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

  • Quenching Protocol: All glassware and waste must be treated with a bleach solution (10% NaOCl) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Emergency: Keep a cyanide antidote kit (e.g., Hydroxocobalamin) accessible in the lab.

Mechanistic Principles

The efficiency of Lewis acid catalysis in this reaction relies on the activation of the carbonyl oxygen, rendering the carbonyl carbon highly electrophilic.

General Mechanism
  • Activation: The metal center (

    
    ) coordinates to the carbonyl oxygen.
    
  • Nucleophilic Attack: The isonitrile carbon of TMSCN attacks the activated carbonyl.

  • Silyl Transfer: The trimethylsilyl group transfers from the cyanide nitrogen to the alkoxide oxygen, regenerating the catalyst and releasing the product.

Bifunctional Activation (Enantioselective)

In advanced chiral systems (e.g., Ti-Salen or Al-Salen), a "dual activation" mechanism often operates. The Lewis acid activates the aldehyde, while a Lewis base moiety (e.g., an N-oxide or amine on the ligand) activates the silicon of TMSCN, increasing the nucleophilicity of the cyanide group.

Mechanism Visualization

Cyanosilylation_MechanismAldehydeAldehyde(Substrate)ComplexActivatedComplexAldehyde->ComplexCoordinationLALewis Acid(Cat*)LA->ComplexTSTransitionStateComplex->TS+ TMSCNTMSCNTMSCN(Reagent)TMSCN->TSTS->LARegenerationProductCyanohydrinEtherTS->ProductSilyl Transfer

Figure 1: General catalytic cycle for Lewis Acid-mediated cyanosilylation.

Experimental Protocols

Protocol A: Robust General Synthesis (Zinc Iodide)

Best for: Routine synthesis, non-sensitive substrates, large-scale preparation. Catalyst: Zinc Iodide (

Reference:

Reagents:

  • Aldehyde (1.0 equiv)

  • TMSCN (1.2 equiv)

  • 
     (0.01 - 0.05 equiv / 1-5 mol%)
    
  • Solvent: DCM (Dichloromethane) or Neat

Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Loading: Add the aldehyde (10 mmol) and anhydrous DCM (10 mL).

  • Catalyst Addition: Add

    
     (160 mg, 0.5 mmol, 5 mol%). Stir until dissolved.
    
    • Note:

      
       is hygroscopic.[1] Weigh quickly or use a glovebox.
      
  • Reaction: Add TMSCN (1.5 mL, 12 mmol) dropwise via syringe over 5 minutes.

    • Exotherm Warning: The reaction is exothermic. Cool to 0°C if scaling up >5g.

  • Monitoring: Stir at Room Temperature (RT) for 1–3 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Dilute with DCM (20 mL). Wash with sat.

    
     (2 x 15 mL) to quench trace acid/HCN.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify via vacuum distillation or flash chromatography (silica gel, Hexane/EtOAc).
    
Protocol B: Green & Water-Tolerant Synthesis (Lanthanide Triflates)

Best for: Acid-sensitive substrates, aqueous conditions, reusable catalyst requirements.[2] Catalyst: Ytterbium(III) Triflate [

Reference:

Reagents:

  • Aldehyde (1.0 equiv)

  • TMSCN (1.1 equiv)

  • 
     (1-2 mol%)
    
  • Solvent: THF,

    
    , or Water/Ethanol mixtures.
    

Procedure:

  • Loading: Dissolve aldehyde (1.0 mmol) in THF (3 mL).

  • Catalyst: Add

    
     (6 mg, 1 mol%).
    
  • Reaction: Add TMSCN (1.1 mmol). Stir at RT for 30 minutes to 2 hours.

  • Workup: Add water (5 mL) to quench. Extract with Ethyl Acetate (3 x 5 mL).

  • Catalyst Recovery (Optional): The aqueous layer containing the catalyst can be concentrated and the catalyst reused after drying at 100°C in vacuo.

  • Purification: Standard drying and concentration.

Protocol C: Enantioselective Synthesis (Chiral Titanium Complex)

Best for: Drug development, chiral building blocks.[3] Catalyst: Titanium(IV) isopropoxide + Chiral Schiff Base or N-oxide ligand (e.g., Feng's Catalyst).[4] Reference: Feng et al.[5][4] [3]

Reagents:

  • Aldehyde (1.0 equiv)

  • TMSCN (1.5 - 2.0 equiv)

  • 
     (10 mol%)
    
  • Chiral Ligand (e.g., chiral N,N'-dioxide) (10 mol%)

  • Solvent: DCM at -20°C to -78°C.

Procedure:

  • Catalyst Formation: In a dry Schlenk tube, mix the chiral ligand (0.05 mmol) and

    
     (0.05 mmol) in DCM (2 mL). Stir at RT for 1 hour to form the complex.
    
  • Substrate Addition: Cool the mixture to the desired temperature (usually -20°C or -40°C). Add the aldehyde (0.5 mmol).

  • Reaction: Add TMSCN (1.0 mmol) dropwise. Stir at low temperature for 12–24 hours.

  • Quench: Quench with water (avoid acid to prevent racemization of the cyanohydrin).

  • Analysis: Determine conversion by NMR and Enantiomeric Excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst deactivation by moisture.Dry solvent over molecular sieves; use fresh TMSCN.
Slow Reaction Steric hindrance in substrate.Increase catalyst loading to 10 mol%; heat to 40°C (sealed tube).
Racemization (Protocol C) Temperature too high or acidic workup.Maintain T < -20°C; ensure workup pH is neutral/basic.
Silyl Ether Hydrolysis Unstable product on Silica.Treat Silica gel with 1%

before chromatography.

Method Selection Workflow

Use the following logic map to select the appropriate protocol for your specific substrate.

Protocol_SelectionStartStart: Select SubstrateIsChiralIs Enantiopurity Required?Start->IsChiralIsSensitiveIs Substrate Acid/Water Sensitive?IsChiral->IsSensitiveNoProtocolCProtocol C: Chiral Ti-Complex(High ee, Low Temp)IsChiral->ProtocolCYesProtocolAProtocol A: Zinc Iodide(Standard, Low Cost)IsSensitive->ProtocolANoProtocolBProtocol B: Ytterbium Triflate(Mild, Green, Reusable)IsSensitive->ProtocolBYes

Figure 2: Decision tree for selecting the optimal cyanosilylation protocol.

References

  • Rasmussen, J. K., & Heilmann, S. M. (1990). In Situ Cyanosilylation of Carbonyl Compounds: O-Trimethylsilyl-4-Methoxymandelonitrile. Organic Syntheses, 62, 196.

  • Kobayashi, S., et al. (1997). Lanthanide Triflates as Water-Tolerant Lewis Acids.[2][6][7] Activation of Carbonyl Groups in Aqueous Media. Journal of the American Chemical Society. (Note: Generalized reference for Ln(OTf)3 utility).

  • Feng, X., et al. (2004).[5] Highly Enantioselective Cyanosilylation of Aldehydes Catalyzed by Novel

    
    -Amino Alcohol-Titanium Complexes. Journal of Organic Chemistry, 69(23), 7910–7913.
    
    
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Trimethylsilyl cyanide.

Protocol for reaction of acetaldehyde with trimethylsilyl cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Protocol for the Cyanosilylation of Acetaldehyde with Trimethylsilyl Cyanide (TMSCN)

Part 1: Strategic Overview & Critical Safety Directives

The conversion of acetaldehyde to 2-(trimethylsilyloxy)propanenitrile is a foundational transformation in the synthesis of lactic acid derivatives,


-amino alcohols, and quaternary amino acids. While the reaction is chemically straightforward, the volatility of acetaldehyde (bp 20.2°C) and the acute toxicity of trimethylsilyl cyanide (TMSCN) require a protocol that prioritizes containment and moisture exclusion over speed.

This guide rejects the "add-and-stir" approach in favor of a Lewis Acid-Catalyzed pathway using Zinc Iodide (


). While solvent-free methods exist, the use of a solvent (Dichloromethane) is recommended here to act as a thermal buffer, mitigating the exotherm that can vaporize the acetaldehyde substrate.
⚠️ Hazard Mitigation (Life-Critical)
  • Ex Situ HCN Generation: TMSCN hydrolyzes instantly upon contact with moisture (even atmospheric humidity) to release Hydrogen Cyanide (HCN). All glassware must be flame-dried.

  • Substrate Volatility: Acetaldehyde boils at room temperature. Significant yield loss occurs via evaporation. The reaction vessel must be equipped with a reflux condenser cooled to at least -10°C (circulating chiller or dry ice/acetone).

  • Waste Disposal: All aqueous waste from the workup must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize any generated cyanide before disposal.

Part 2: Mechanistic Logic

The reaction follows a Lewis Acid-catalyzed nucleophilic addition. We utilize Zinc Iodide (


)  because it is a "soft" Lewis acid that reversibly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon without promoting polymerization of the sensitive aldehyde.

The Catalytic Cycle:

  • Activation:

    
     coordinates to the acetaldehyde oxygen.
    
  • Attack: The isonitrile form of TMSCN (which exists in equilibrium) or the cyanide nucleophile attacks the activated carbonyl.

  • Transfer: The silyl group transfers from the nitrogen/carbon to the alkoxide oxygen, regenerating the catalyst.

Mechanism Substrate Acetaldehyde (Substrate) Complex Activated Zn-Complex Substrate->Complex Coordination Catalyst ZnI2 (Lewis Acid) Catalyst->Complex Transition Tetrahedral Intermediate Complex->Transition + TMSCN TMSCN TMSCN (Nucleophile) TMSCN->Transition Transition->Catalyst Regeneration Product 2-(trimethylsilyloxy) propanenitrile Transition->Product Silyl Transfer

Figure 1: Lewis Acid activation pathway. ZnI₂ lowers the activation energy for nucleophilic attack, preventing the need for high temperatures that would boil off the acetaldehyde.

Part 3: Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(trimethylsilyloxy)propanenitrile (CAS: 41309-99-3).[1] Scale: 50 mmol (Adjustable).

Reagents & Equipment
  • Acetaldehyde: 50 mmol (2.20 g). Note: Must be freshly distilled to remove paraldehyde trimer and acetic acid.

  • TMSCN: 55 mmol (5.45 g). Excess drives completion.

  • Zinc Iodide (

    
    ):  0.5 mmol (1 mol%). Must be anhydrous (grey/white powder).
    
  • Solvent: Dichloromethane (DCM), anhydrous, 20 mL.

  • Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel, reflux condenser (cooled to -10°C), Nitrogen/Argon inlet.

Experimental Workflow

Step 1: System Preparation

  • Flame-dry the glassware under vacuum; backfill with Argon.

  • Charge the flask with

    
     (160 mg, 0.5 mmol) and anhydrous DCM (10 mL).
    
  • Add TMSCN (5.45 g) to the stirring catalyst suspension.

  • Cool the mixture to 0°C using an ice/water bath.

Step 2: Controlled Addition (The Critical Step)

  • Dilute the freshly distilled acetaldehyde (2.20 g) with DCM (10 mL) in the addition funnel.

  • Add the aldehyde solution dropwise over 30 minutes.

    • Reasoning: The reaction is exothermic.[2] Rapid addition will cause a heat spike, vaporizing unreacted acetaldehyde and potentially pressurizing the vessel.

  • Monitor internal temperature; do not exceed 5°C.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

  • Stir for 2–4 hours.

  • Self-Validation (IPC): Take a 50

    
    L aliquot for 
    
    
    
    H NMR (
    
    
    ).
    • Pass Criteria: Disappearance of the aldehyde proton (

      
       9.8 ppm, q).
      
    • Fail Criteria: Presence of aldehyde peak >5%. Stir longer or add 10 mg more

      
      .
      

Step 4: Isolation (Non-Aqueous) Do not perform an aqueous wash. Water will hydrolyze the silyl ether back to the cyanohydrin.

  • Remove DCM via rotary evaporation (bath temp < 30°C).

  • Purify the residue via fractional distillation under reduced pressure .

    • Target: Collect the fraction boiling at approx. 60–65°C @ 20 mmHg (values may vary; monitor head temperature).

Workflow Start Start: Flame-Dry Argon Purge Mix Charge ZnI2 + TMSCN in DCM (0°C) Start->Mix Add Dropwise Addition of Acetaldehyde Mix->Add React Stir at RT (2-4 Hours) Add->React Check IPC: 1H NMR (Aldehyde proton check) React->Check Check->React Fail (Stir longer) Distill Vacuum Distillation (No Aqueous Workup) Check->Distill Pass

Figure 2: Operational workflow emphasizing the non-aqueous isolation path to preserve the silyl ether.

Part 4: Data Presentation & Comparative Analysis

The choice of catalyst significantly impacts reaction time and isolation ease. While solvent-free methods are "greener," they pose thermal risks with volatile acetaldehyde.

ParameterMethod A: ZnI₂ (Recommended) Method B: Solvent-Free (Neat)Method C: Organocatalytic (Amine)
Catalyst Loading 0.5 - 1.0 mol%None or Lewis Base1 - 5 mol%
Reaction Time 2 - 4 Hours10 - 24 Hours4 - 8 Hours
Thermal Risk Low (Solvent buffer)High (Exotherm spike)Medium
Yield 92 - 96%80 - 85%85 - 90%
Purification DistillationDistillationColumn/Distillation
Moisture Sensitivity HighHighModerate

Characterization Data (Expected):

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    4.55 (q, J=6.8 Hz, 1H, CH-CN), 1.55 (d, J=6.8 Hz, 3H, CH
    
    
    ), 0.20 (s, 9H, Si(CH
    
    
    )
    
    
    ).
  • IR (Neat): ~2240 cm

    
     (weak C
    
    
    
    N stretch, typical for silyl cyanohydrins), 1250, 845 cm
    
    
    (Si-Me).

Part 5: Troubleshooting & Validation

Problem: Low Yield / Recovery

  • Root Cause:[3][4][5] Volatility of acetaldehyde.

  • Fix: Ensure the condenser is < -10°C. Verify the aldehyde quality; if it is acidic (acetic acid contamination), it will quench the catalyst. Distill acetaldehyde from

    
     immediately before use.
    

Problem: Product Hydrolysis (Cloudiness)

  • Root Cause:[4][5] Moisture ingress during storage or distillation.

  • Fix: Store product over activated 4Å molecular sieves. Ensure the distillation receiver is flame-dried.

Problem: Reaction Stalls

  • Root Cause:[3][4][5] Catalyst poisoning by water.

  • Fix: Add an additional 0.5 mol%

    
    . If the solution turns dark brown/purple, Iodine (
    
    
    
    ) may be forming; this is usually harmless but indicates oxidation.

References

  • Evans, D. A., et al. (1973). "A New Procedure for the Preparation of Cyanohydrin Trimethylsilyl Ethers." Journal of the Chemical Society, Chemical Communications, (2), 55–56. Link

  • Lidy, W., & Sundermeyer, W. (1973). "Spaltung von silicium-stickstoff-bindungen durch chlorcyan." Chemische Berichte, 106(2), 587-593. Link

  • North, M. (1993). "Catalytic Asymmetric Cyanohydrin Synthesis." Synlett, 1993(11), 807-820. Link

  • Gregory, R. J. H. (1999). "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 99(12), 3649–3682. Link

  • Gelest, Inc. (2008).[6] "Trimethylsilyl Cyanide Safety Data Sheet." Link

Sources

Application Note: Strecker Synthesis of Alanine via 2-[(Trimethylsilyl)oxy]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

Executive Summary

This technical guide details the protocol for synthesizing Alanine (2-aminopropanoic acid) utilizing 2-[(Trimethylsilyl)oxy]propanenitrile (TMS-cyanohydrin of acetaldehyde) as a safer, anhydrous equivalent to the traditional aldehyde/HCN Strecker route.

In the classical Strecker synthesis, acetaldehyde reacts with ammonia and hydrogen cyanide (or alkali cyanides) to form 2-aminopropanenitrile, which is subsequently hydrolyzed to alanine.[1] The use of 2-[(Trimethylsilyl)oxy]propanenitrile offers distinct advantages:

  • Safety: Mitigates the risk of handling gaseous HCN or hygroscopic alkali cyanides.

  • Thermodynamic Control: The TMS-protected cyanohydrin serves as a "masked" acyl anion equivalent, allowing for controlled release of the reactive aldehyde/cyanide species in the presence of amines.

  • Anhydrous Processing: Compatible with moisture-sensitive reaction environments, reducing side reactions (e.g., polymerization of acetaldehyde).

Chemical Identity
PropertyData
Chemical Name 2-[(Trimethylsilyl)oxy]propanenitrile
Synonyms Acetaldehyde TMS-cyanohydrin; 2-Trimethylsiloxypropionitrile
CAS Number 41309-99-3
Molecular Formula

Molecular Weight

Appearance Colorless liquid
Boiling Point

(lit.)[2]
Density

at

Part 2: Mechanism of Action[3]

Mechanistic Insight

The conversion of 2-[(trimethylsilyl)oxy]propanenitrile to alanine proceeds via a Modified Strecker Reaction . Unlike the classical pathway where cyanide adds to an imine, this protocol initiates with the pre-formed cyanohydrin derivative.

  • Aminolysis / Transimination: In the presence of ammonia (or a primary amine) and a protic solvent (MeOH) or Lewis acid catalyst, the silyloxy group is displaced. This often proceeds via a transient equilibrium where the silylated cyanohydrin dissociates to acetaldehyde and TMSCN (or "active" cyanide), which then immediately condenses with ammonia to form an imine (

    
    ).
    
  • Nitrile Capture: The cyanide anion (or TMSCN) adds to the imine to form 2-aminopropanenitrile . The driving force is the formation of the stable N-C bond and the strong Si-O bond (if TMSOH/TMSOMe is formed).

  • Hydrolysis: The resulting

    
    -aminonitrile is subjected to acid hydrolysis, converting the nitrile (
    
    
    
    ) to a carboxylic acid (
    
    
    ) and the amine to its ammonium salt, yielding Alanine .[1]
Pathway Visualization

StreckerMechanism Start 2-[(Trimethylsilyl)oxy] propanenitrile Equilibrium [Acetaldehyde + TMSCN] Transient Species Start->Equilibrium Equilibrium Imine Ethanimine Intermediate (CH3-CH=NH) Equilibrium->Imine + NH3 - TMS-OMe Ammonia NH3 / MeOH Ammonia->Imine Aminonitrile 2-Aminopropanenitrile Imine->Aminonitrile + CN- / TMSCN Product DL-Alanine (Hydrochloride Salt) Aminonitrile->Product 6M HCl, Reflux Hydrolysis Acid Hydrolysis (HCl / Reflux)

Caption: Mechanistic pathway from silylated cyanohydrin to alanine via imine formation and nitrile hydrolysis.

Part 3: Experimental Protocol

Synthesis of 2-Aminopropanenitrile (Aminolysis)

This step converts the silylated cyanohydrin into the


-aminonitrile.

Reagents:

  • 2-[(Trimethylsilyl)oxy]propanenitrile (

    
    , 
    
    
    
    )
  • Ammonia (

    
     in Methanol, 
    
    
    
    , excess) or Ammonia gas
  • Solvent: Methanol (anhydrous)

Procedure:

  • Preparation: Charge a pressure tube or a round-bottom flask (equipped with a reflux condenser and drying tube) with

    
     of 
    
    
    
    ammonia in methanol.
  • Addition: Cool the solution to

    
    . Add 2-[(Trimethylsilyl)oxy]propanenitrile  dropwise over 15 minutes.
    
    • Note: The reaction is exothermic. Maintain temperature

      
       during addition.
      
  • Reaction: Seal the tube (or stopper the flask tightly) and allow the mixture to warm to room temperature. Stir for 6–12 hours.

    • Monitoring: Monitor by TLC (Solvent: EtOAc/Hexane) or GC-MS. The disappearance of the starting silylated compound indicates completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at

    
     to remove excess ammonia and methanol.
    
    • Caution: The product, 2-aminopropanenitrile, is unstable and heat-sensitive. Do not overheat. The residue is used directly in the next step.

Hydrolysis to Alanine

This step converts the nitrile group to the carboxylic acid.

Reagents:

  • Crude 2-Aminopropanenitrile (from Step 1)

  • Hydrochloric Acid (

    
    , 
    
    
    
    )
  • Activated Carbon (optional, for decolorization)

  • Ammonium Hydroxide or Pyridine (for neutralization)

Procedure:

  • Acidification: Add

    
     of 
    
    
    
    to the crude aminonitrile residue.
  • Hydrolysis: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Observation: Ammonium chloride (

      
      ) will form as a byproduct.
      
  • Decolorization: If the solution is dark, add activated carbon (

    
    ), reflux for 10 minutes, and filter while hot through Celite.
    
  • Isolation (Ion Exchange Method - Recommended for High Purity):

    • Pass the acidic solution through a cation exchange resin column (e.g., Dowex 50W-X8,

      
       form).
      
    • Wash the column with distilled water to remove non-basic impurities.

    • Elute the alanine with

      
      .
      
    • Concentrate the ninhydrin-positive fractions to dryness.

  • Crystallization: Dissolve the residue in a minimum amount of hot water and add ethanol until turbid. Cool to

    
     to crystallize DL-Alanine.
    
Yield & Characterization[2]
  • Expected Yield: 60–75% (overall from silylated cyanohydrin).

  • Melting Point:

    
     (sublimes).
    
  • TLC: Ninhydrin stain (purple spot).

Part 4: Safety & Compliance (Trustworthiness)

Critical Hazards

Although 2-[(Trimethylsilyl)oxy]propanenitrile is safer than free HCN, it is a cyanide derivative .

  • Moisture Sensitivity: Upon contact with water or acid, it hydrolyzes to release Hydrogen Cyanide (HCN) gas, which is fatal if inhaled.

  • Handling: All operations must be performed in a functioning chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Keep a cyanide antidote kit available in the laboratory.

Waste Disposal
  • Quenching: Quench all aqueous waste streams with bleach (sodium hypochlorite) at

    
     to oxidize any residual cyanide to cyanate before disposal.
    
  • Solvents: Segregate halogenated and non-halogenated solvents.

References

  • Strecker Synthesis Overview

    • Strecker, A. (1850).[3] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.

    • Source:

  • TMSCN in Strecker Reactions

    • Mai, K., & Patil, G. (1984). "Facile synthesis of -aminonitriles". Tetrahedron Letters, 25(40), 4583-4586. (Describes the use of TMSCN/MeOH/NH3 systems).
    • Source:

  • Hydrolysis of Aminonitriles

    • Kendall, E. C., & McKenzie, B. F. (1929). "dl-Alanine". Organic Syntheses, Coll.[4] Vol. 1, p. 21.

    • Source:

  • Reaction of Silylated Cyanohydrins

    • Gassman, P. G., & Talley, J. J. (1978). "Cyanohydrins.[2][4][5][6][7][8][9][10][11] A general synthesis of cyanohydrins and their O-silyl and O-acyl derivatives". Tetrahedron Letters, 19(40), 3773-3776.

    • Source:

Sources

The Latent Potential of 2-[(Trimethylsilyl)oxy]propanenitrile in Heterocyclic Chemistry: A Guide to Proposed Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast and ever-evolving landscape of heterocyclic chemistry, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, agrochemicals, and materials science.[1][2] This guide delves into the untapped potential of 2-[(trimethylsilyl)oxy]propanenitrile, a readily accessible O-silylated cyanohydrin, as a versatile synthon for the synthesis of medicinally relevant five-membered heterocycles. While direct literature applications of this specific reagent in heterocyclic synthesis are not extensively documented, its inherent chemical functionalities suggest a wealth of possibilities.

As Senior Application Scientists, we present a series of detailed application notes and proposed protocols based on established reaction mechanisms and the known reactivity of cyanohydrins and their derivatives.[3][4] This document is intended to serve as a foundational guide for researchers looking to explore new synthetic frontiers.

Understanding the Reagent: 2-[(Trimethylsilyl)oxy]propanenitrile

2-[(Trimethylsilyl)oxy]propanenitrile, the trimethylsilyl ether of acetone cyanohydrin, possesses a unique combination of functional groups that make it an intriguing substrate for organic synthesis. The trimethylsilyl (TMS) group serves as a protecting group for the hydroxyl function, enhancing the stability and modifying the reactivity of the cyanohydrin moiety.[4]

The key reactive sites of 2-[(trimethylsilyl)oxy]propanenitrile are:

  • The Nitrile Group: The carbon-nitrogen triple bond can act as an electrophile or, upon activation, the nitrogen can act as a nucleophile.

  • The α-Carbon: The carbon atom bearing the cyano and silyloxy groups can be deprotonated under suitable basic conditions to form a stabilized carbanion, which can act as a nucleophile. This carbanion is an equivalent of an acyl anion.[3][5]

  • The Silyloxy Group: This group can be readily cleaved under acidic or fluoride-mediated conditions to reveal a hydroxyl group, which can participate in subsequent reactions.[4]

This multifaceted reactivity opens the door to a variety of transformations, including its potential use in the construction of heterocyclic rings.

Proposed Application I: Synthesis of 2,4,4-Trisubstituted Oxazoles

Conceptual Framework:

The Robinson-Gabriel synthesis is a classical method for oxazole formation, which involves the cyclization of α-acylamino ketones.[6][7] We propose a novel pathway where 2-[(trimethylsilyl)oxy]propanenitrile serves as a masked α-hydroxy ketone. The reaction would proceed through the generation of an acyl anion equivalent from the cyanohydrin, followed by acylation and subsequent intramolecular cyclization and dehydration.

Proposed Reaction Workflow:

G A 2-[(Trimethylsilyl)oxy]propanenitrile B Deprotonation (e.g., LDA, THF, -78 °C) A->B Step 1 C Acyl Anion Equivalent (Lithiated Species) B->C D Acylation (Acyl Chloride, R-COCl) C->D Step 2 E α-Silyloxy-β-keto Nitrile D->E F Hydrolysis & Cyclization (Acidic workup, e.g., HCl) E->F Step 3 G 2,4,4-Trisubstituted Oxazole F->G

Caption: Proposed workflow for the synthesis of 2,4,4-trisubstituted oxazoles.

Detailed Mechanistic Insights:

  • Formation of the Acyl Anion Equivalent: Treatment of 2-[(trimethylsilyl)oxy]propanenitrile with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature will deprotonate the α-carbon, generating a lithiated species. This carbanion is stabilized by the adjacent cyano group and is a synthetic equivalent of an acyl anion.[3]

  • Acylation: The generated carbanion can then react with an acyl chloride (R-COCl) in a nucleophilic acyl substitution reaction to form an α-silyloxy-β-keto nitrile intermediate.

  • Hydrolysis and Cyclization: Upon acidic workup, the silyl protecting group is removed, and the nitrile is hydrolyzed to a primary amide. The resulting α-hydroxy-β-keto amide can then undergo an intramolecular cyclization, with the amide nitrogen attacking the ketone carbonyl. Subsequent dehydration of the resulting oxazoline intermediate would yield the aromatic oxazole ring.

Proposed Protocol: Synthesis of 2-Phenyl-4,4-dimethyloxazole

Materials:

  • 2-[(Trimethylsilyl)oxy]propanenitrile

  • Diisopropylamine

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzoyl chloride

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C.

  • Anion Formation: To the freshly prepared LDA solution, add a solution of 2-[(trimethylsilyl)oxy]propanenitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Workup and Cyclization: Quench the reaction by the slow addition of 1 M HCl at 0 °C. Stir vigorously for 2 hours at room temperature to effect hydrolysis and cyclization.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-4,4-dimethyloxazole.

Step Reagent Stoichiometry Temperature (°C) Time Purpose
1n-BuLi, Diisopropylamine1.05 eq, 1.1 eq-7830 minPreparation of LDA
22-[(TMS)oxy]propanenitrile1.0 eq-781 hFormation of acyl anion equivalent
3Benzoyl chloride1.1 eq-78 to RT12 hAcylation
41 M HClExcess0 to RT2 hDeprotection and cyclization

Proposed Application II: Synthesis of 2-Amino-4,4-dimethylthiazoles

Conceptual Framework:

The Hantzsch thiazole synthesis is a cornerstone in thiazole chemistry, typically involving the reaction of an α-haloketone with a thioamide.[2][8] We propose a modification where 2-[(trimethylsilyl)oxy]propanenitrile, after conversion to a suitable electrophile, reacts with a thiourea derivative.

Proposed Reaction Workflow:

G A 2-[(Trimethylsilyl)oxy]propanenitrile B In situ Halogenation (e.g., NBS, AIBN) A->B Step 1 C α-Bromo-α-silyloxypropanenitrile B->C D Reaction with Thiourea C->D Step 2 E Thiazoline Intermediate D->E F Dehydration & Desilylation E->F Step 3 G 2-Amino-4,4-dimethylthiazole F->G

Caption: Proposed workflow for the synthesis of 2-amino-4,4-dimethylthiazoles.

Detailed Mechanistic Insights:

  • α-Halogenation: The α-carbon of the cyanohydrin can be halogenated, for instance, using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or other suitable conditions to generate an α-bromo-α-silyloxypropanenitrile. This transforms the nucleophilic α-carbon into an electrophilic center.

  • Reaction with Thiourea: The resulting α-halonitrile would then react with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon and displacing the bromide.

  • Cyclization and Aromatization: The intermediate would then undergo an intramolecular cyclization, with one of the amino groups of the thiourea attacking the nitrile carbon. Subsequent elimination of water and the silyl group would lead to the formation of the aromatic 2-aminothiazole ring.

Proposed Protocol: Synthesis of 2-Amino-4,4-dimethylthiazole

Materials:

  • 2-[(Trimethylsilyl)oxy]propanenitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Thiourea

  • Ethanol

  • Triethylamine

  • Standard laboratory glassware

Procedure:

  • Bromination: In a round-bottom flask, dissolve 2-[(trimethylsilyl)oxy]propanenitrile (1.0 eq) in CCl₄. Add NBS (1.05 eq) and a catalytic amount of AIBN. Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • Filtration: Cool the reaction mixture to room temperature and filter to remove succinimide. Concentrate the filtrate under reduced pressure to obtain the crude α-bromo-α-silyloxypropanenitrile.

  • Thiazole Formation: Dissolve the crude product in ethanol. Add thiourea (1.1 eq) and triethylamine (1.2 eq). Reflux the mixture for 6 hours.

  • Workup: Cool the reaction mixture and pour it into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 2-amino-4,4-dimethylthiazole.

Step Reagent Stoichiometry Solvent Conditions Purpose
1NBS, AIBN1.05 eq, cat.CCl₄Reflux, 4 hα-Bromination
2Thiourea, Et₃N1.1 eq, 1.2 eqEthanolReflux, 6 hCyclization

Proposed Application III: Synthesis of 4,4-Dimethylimidazoles

Conceptual Framework:

The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that typically utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][9][10] We propose a novel approach where 2-[(trimethylsilyl)oxy]propanenitrile serves as a precursor to an α-aminoketone, a key intermediate for imidazole synthesis.

Proposed Reaction Workflow:

G A 2-[(Trimethylsilyl)oxy]propanenitrile B Reduction of Nitrile (e.g., DIBAL-H) A->B Step 1 C α-Silyloxy Aldimine B->C D Hydrolysis (Acidic) C->D Step 2 E α-Amino Ketone (via rearrangement) D->E F Reaction with Aldehyde & Ammonia (Debus-Radziszewski conditions) E->F Step 3 G 4,4-Dimethylimidazole Derivative F->G

Caption: Proposed workflow for the synthesis of 4,4-dimethylimidazoles.

Detailed Mechanistic Insights:

  • Nitrile Reduction: The nitrile group of 2-[(trimethylsilyl)oxy]propanenitrile can be partially reduced to an imine using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

  • Hydrolysis and Rearrangement: Acidic hydrolysis of the resulting α-silyloxy aldimine would lead to the formation of an α-hydroxy aldehyde, which would be in equilibrium with the corresponding α-amino ketone through a rearrangement.

  • Imidazole Formation: The in situ generated α-amino ketone can then be subjected to Debus-Radziszewski-type conditions, reacting with an aldehyde and ammonia (or an ammonium salt) to form the imidazole ring.

Proposed Protocol: Synthesis of 2,4,4-Trimethylimidazole

Materials:

  • 2-[(Trimethylsilyl)oxy]propanenitrile

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)

  • Anhydrous Toluene

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Acetaldehyde

  • Ammonium acetate

  • Acetic acid

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reduction: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 2-[(trimethylsilyl)oxy]propanenitrile (1.0 eq) in anhydrous toluene. Cool the solution to -78 °C. Add DIBAL-H (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Hydrolysis: Allow the mixture to warm to room temperature and add 1 M HCl. Stir vigorously for 1 hour.

  • Imidazole Synthesis: To the resulting solution containing the crude α-amino ketone, add acetaldehyde (1.2 eq) and ammonium acetate (3.0 eq) in acetic acid. Heat the mixture to 100 °C for 2 hours.

  • Workup: Cool the reaction mixture and basify with aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to obtain 2,4,4-trimethylimidazole.

Step Reagent Stoichiometry Temperature (°C) Time Purpose
1DIBAL-H1.1 eq-782 hNitrile to imine reduction
2Acetaldehyde, NH₄OAc1.2 eq, 3.0 eq1002 hImidazole ring formation

Conclusion and Future Outlook

While direct, documented applications of 2-[(trimethylsilyl)oxy]propanenitrile in heterocyclic synthesis are sparse, its chemical nature strongly suggests its utility as a versatile building block. The proposed protocols for the synthesis of oxazoles, thiazoles, and imidazoles are founded on well-established reaction mechanisms and offer a starting point for experimental exploration. These pathways leverage the ability of the silylated cyanohydrin to function as a masked α-hydroxy ketone, an electrophilic α-halonitrile, or a precursor to an α-aminoketone.

The exploration of these and other potential applications, such as in multicomponent reactions like the Ugi or Passerini reactions, could unlock new and efficient routes to diverse heterocyclic scaffolds.[11][12][13] The commercial availability and straightforward preparation of 2-[(trimethylsilyl)oxy]propanenitrile further enhance its appeal as a synthon in modern organic synthesis. It is our hope that this guide will inspire further research into the applications of this promising, yet underutilized, reagent in the construction of complex and medicinally relevant molecules.

References

  • Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie1858, 107 (2), 199–208.
  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Robinson, R. A new synthesis of oxazoles. J. Chem. Soc., Trans.1909, 95, 2167–2174.
  • Gregory, R. J. H. Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chem. Rev.1999, 99 (12), 3649–3682.
  • Radziszewski, B. Ueber die Constitution des Lophins und einiger seiner Derivate. Ber. Dtsch. Chem. Ges.1882, 15 (2), 1493–1496.
  • Wallach, O. Zur Kenntniss der Terpene und der ätherischen Oele. Justus Liebigs Annalen der Chemie1924, 437 (1), 148–186.
  • Banerjee, A.; et al. World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. World J Pharm Sci2015, 3(8), 1668-1681.
  • Google Patents. Method for synthesizing imidazole compound. CN115626896A.
  • Ma, G.; et al. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Molecules2020, 25(15), 3488.
  • Terada, M.; et al. Divergent and Scalable Synthesis of α-Hydroxy/Keto-β-amino Acid Analogues by the Catalytic Enantioselective Addition of Glyoxylate Cyanohydrin to Imines. Org. Lett.2019, 21(20), 8258–8262.
  • ResearchGate.
  • DiVA. New Methods for Chiral Cyanohydrin Synthesis.
  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles.
  • Fleming, F. F.; et al. Preparation of β-Hydroxyketones (Aldols) from the Alkylation of O-Silyl Aryl Cyanohydrins with Epoxides. J. Org. Chem.2010, 75(7), 2446–2449.
  • Organic Chemistry Portal. Thiazole synthesis.
  • SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • SciSpace.
  • Chemistry LibreTexts. 16.06.2: Cyanohydrins.
  • RSC Publishing. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers.
  • IJMPR.
  • Alfa Chemistry. Passerini Reaction.
  • Rasayan J. Chem. SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES.
  • ResearchGate. Practical Synthesis of a Highly Functionalized Thiazole Ketone.
  • BenchChem. A Comparative Guide: Chemical vs.
  • Wikipedia. Passerini reaction.
  • RSC Publishing.
  • Wikipedia. Cyanohydrin.
  • Chemistry Steps.
  • Wikipedia. Ugi reaction.
  • MDPI.
  • Organic Chemistry Portal. Passerini Reaction.
  • SpringerLink. Multi-component Reactions in Heterocyclic Chemistry.
  • Wiley Online Library. The Passerini Reaction.
  • Organic Chemistry Portal.
  • Google Patents.
  • Bentham Science. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
  • PubMed.
  • Semantic Scholar. Multicomponent reactions in the synthesis of heterocycles.
  • Organic Chemistry Portal. Ugi Reaction.
  • Semantic Scholar.
  • MDPI.
  • Semantic Scholar.
  • RSC Publishing. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid.
  • ResearchGate. Synthesis of Heterocycles via Multicomponent Reactions II.
  • ACS Publications. The metalation-silylation of O-trimethylsilyl aldehyde cyanohydrins.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-[(Trimethylsilyl)oxy]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Compound: 2-[(Trimethylsilyl)oxy]propanenitrile Common Names: Acetaldehyde cyanohydrin TMS ether; TMS-protected lactonitrile. CAS: 41309-99-3 Core Utility: Nucleophilic acylation equivalent (umpolung strategies), intermediate in Strecker synthesis, and precursor to


-hydroxy acids.

Critical Stability Alert: This compound exhibits extreme lability under acidic conditions. The trimethylsilyl (TMS) ether linkage is kinetically unstable toward protonation, leading to a rapid cascade of desilylation and retro-cyanohydrin decomposition.

The Acid Sensitivity Matrix (Mechanism & Theory)

Understanding why your compound degrades is the first step to preventing it. The degradation under acidic conditions follows a specific mechanistic pathway that you must control.

The Degradation Cascade

Under acidic conditions (Bronsted or Lewis acids in the presence of protic sources), the reaction does not simply "stop" at desilylation. It triggers a thermodynamic equilibrium shift that releases toxic Hydrogen Cyanide (HCN).

Key Pathway:

  • Protonation: The ether oxygen is protonated.

  • Desilylation: The weak Si-O bond cleaves, releasing the silyl group and forming the free cyanohydrin.

  • Retro-Cyanohydrin Reaction: The free cyanohydrin is unstable relative to the carbonyl precursor (acetaldehyde) and HCN, especially if the HCN is volatile and escapes the system (Le Chatelier's principle).

Visualization of Failure Modes

The following diagram illustrates the degradation pathway triggered by acid exposure.

DecompositionPathway TMS_Ether TMS-Ether (Target Compound) Protonated Protonated Intermediate TMS_Ether->Protonated + H+ (Acid) Free_Cyano Free Cyanohydrin (Unstable) Protonated->Free_Cyano - TMS+ Aldehyde Acetaldehyde (Volatile) Free_Cyano->Aldehyde Equilibrium HCN HCN Gas (TOXIC) Free_Cyano->HCN Retro-reaction

Figure 1: Acid-catalyzed degradation cascade of 2-[(Trimethylsilyl)oxy]propanenitrile leading to HCN release.

Troubleshooting Guide

Use this section to diagnose specific experimental failures.

Scenario A: "My product disappeared on the silica column."
  • Diagnosis: Silica gel is naturally slightly acidic (pH 4–5). This acidity is sufficient to cleave the labile TMS group during the time-scale of a column.

  • The Fix: You must neutralize the stationary phase.

    • Protocol: Pre-wash the silica slurry with 1–2% Triethylamine (

      
      ) in hexanes before loading your compound. Alternatively, use neutral alumina (though separation resolution may differ).
      
Scenario B: "The reaction mixture smells like bitter almonds."
  • Diagnosis: CRITICAL SAFETY EVENT. This indicates the release of Hydrogen Cyanide (HCN).[1] Your TMS-cyanohydrin has hydrolyzed, and the equilibrium has shifted to release HCN gas.

  • Immediate Action:

    • Close the fume hood sash immediately.

    • Alert lab personnel.[2]

    • Treat the mixture with a basic oxidant (e.g., bleach/NaOH) if safe to do so to neutralize cyanide, or seal and dispose of as high-hazard waste.

  • Root Cause: Likely exposure to moisture in the presence of a Lewis Acid catalyst or an acidic aqueous workup.

Scenario C: "Low yield after acidic hydrolysis step."
  • Context: Some protocols call for acid hydrolysis to convert the nitrile to a carboxylic acid (

    
    -hydroxy acid).[3]
    
  • Diagnosis: If you used strong acid (HCl/H2SO4) and heat, you likely formed the hydroxy acid as intended, but if you were aiming for the amide or stopped too early, you might have a mixture.

  • The Fix: If the goal is the TMS-protected compound, never use an acidic quench. See Section 4.

Experimental Protocols & Best Practices

Stability Data Table
ConditionStability RatingOutcome / Notes
Anhydrous / Inert Gas HighStable for months at -20°C.
Aqueous Acid (pH < 4) Zero Rapid hydrolysis to acetaldehyde + HCN.
Silica Gel (Untreated) LowSignificant degradation during purification.
Phosphate Buffer (pH 7) ModerateKinetic stability allows for quick workup.
Lewis Acids (

,

)
VariableStable only if strictly anhydrous; moisture triggers rapid decomp.
The "Self-Validating" Workup Protocol

To isolate 2-[(Trimethylsilyl)oxy]propanenitrile without degradation, avoid standard acidic washes (like 1M HCl).

Step-by-Step Methodology:

  • Quench: Do not use water initially.[4] Quench the reaction (usually silylation of acetaldehyde) by adding a small amount of anhydrous methanol or saturated

    
      (if Lewis acids are present).
    
  • Partition: Dilute with a non-polar solvent (Pentane or

    
    ).
    
  • Wash:

    • Wash 1: Saturated

      
       (removes gross acid).
      
    • Wash 2: Phosphate Buffer pH 7.0 (stabilizes the TMS group).

    • Wash 3: Brine.

  • Drying: Use

    
     (Sodium Sulfate). Avoid 
    
    
    
    as it can be slightly Lewis acidic.
  • Concentration: Rotary evaporate at bath temperature < 30°C. The compound is relatively volatile (bp ~150°C, but forms azeotropes).

Purification Decision Tree

Follow this logic flow to determine the correct purification method.

PurificationLogic Start Crude Mixture PurityCheck Is Purity > 90%? Start->PurityCheck Distill Vacuum Distillation (Preferred) PurityCheck->Distill Yes (Remove solvent) Chromatography Chromatography (Risky) PurityCheck->Chromatography No (Complex mix) End Store -20°C Under Argon Distill->End Pure Product Neutralize Deactivate Silica (1% Et3N) Chromatography->Neutralize Mandatory Step RunCol Run Column Fast Elution Neutralize->RunCol RunCol->End Pure Product

Figure 2: Decision logic for the purification of acid-labile silyl cyanohydrins.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a reaction with


? 
A:  Yes, but with extreme caution. Lewis acids like 

can coordinate to the nitrile nitrogen or the ether oxygen. If the system is strictly anhydrous, it activates the nitrile for nucleophilic attack. If any moisture is present, the Lewis acid will catalyze the cleavage of the TMS group immediately.

Q: How do I monitor the stability via NMR? A: Watch the methine proton (


).
  • Intact TMS-Ether: Quartet around

    
     4.5 - 4.7 ppm (depending on solvent).
    
  • Free Cyanohydrin: Shift moves upfield; broad OH peak appears.

  • Acetaldehyde (Decomposition): Distinct quartet at

    
     9.8 ppm (aldehyde proton).
    

Q: Is it safe to scale up to 100g? A: Only if you have a validated cyanide destruction plan. 100g of this compound contains enough potential cyanide to be lethal to an entire building if hydrolyzed rapidly in an open system. Always keep the pH neutral or slightly basic during waste disposal.

References

  • Evans, D. A.; Truesdale, L. K.; Carroll, G. L. "Cyanosilylation of Aldehydes and Ketones: Synthesis of Silylated Cyanohydrins." Journal of Organic Chemistry, 1974, 39(7), 914–917.

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons, 2014. (Chapter on Silyl Ethers and their stability profiles).

  • Gregory, R. J. H. "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 1999, 99(12), 3649–3682.

  • Organic Syntheses Coll. Vol. 6, p. 307 (1988). "Trimethylsilyl Cyanide: Cyanosilylation of Carbonyl Compounds." (Provides standard workup procedures avoiding acid).

Sources

Technical Support Center: Preventing Degradation of 2-[(Trimethylsilyl)oxy]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[(Trimethylsilyl)oxy]propanenitrile (CAS 41309-9-3). This document is designed for researchers, scientists, and drug development professionals who utilize this valuable synthetic intermediate. The integrity of your starting material is paramount for reproducible and high-yielding chemical transformations. This guide provides an in-depth look at the stability of 2-[(Trimethylsilyl)oxy]propanenitrile, its primary degradation pathways, and robust protocols for storage and handling to ensure its optimal performance in your experiments.

Core Principles of Stability: Understanding the "Why"

2-[(Trimethylsilyl)oxy]propanenitrile is a silylated cyanohydrin. Its stability is dictated by its two primary functional groups: the trimethylsilyl (TMS) ether and the nitrile group. Of these, the TMS ether is the most sensitive and is the primary point of failure during improper storage or handling.

Primary Degradation Pathway: Hydrolysis of the Silyl Ether

The most significant and common degradation pathway is the hydrolysis of the silicon-oxygen bond. Trimethylsilyl ethers are highly susceptible to cleavage by protic sources, most notably water.[1][2] This reaction is often rapid and can be catalyzed by trace amounts of acid or base.

The hydrolysis reaction proceeds as follows:

Caption: Primary hydrolytic degradation of 2-[(Trimethylsilyl)oxy]propanenitrile.

This desilylation results in the formation of 2-hydroxypropanenitrile (lactonitrile) and trimethylsilanol. The newly formed cyanohydrin is significantly less stable and can potentially revert to acetaldehyde and hydrogen cyanide, further complicating reaction mixtures. Therefore, the core principle of preservation is the strict exclusion of moisture.[3][4]

Recommended Storage Conditions

To maintain the purity and reactivity of 2-[(Trimethylsilyl)oxy]propanenitrile, adherence to proper storage conditions is critical. The following table summarizes the recommended parameters.

ParameterRecommended ConditionRationale (The "Why")
Temperature 2–8 °C (Refrigeration)Reduces the rate of potential decomposition reactions and minimizes vapor pressure.[5]
Atmosphere Inert Gas (Argon or Dry Nitrogen)Crucial. Prevents exposure to atmospheric moisture, which is the primary cause of hydrolytic degradation.[3][4]
Container Original manufacturer's amber glass bottle with a secure, septum-sealed cap (e.g., Sure/Seal™).Protects from light, prevents moisture ingress, and allows for safe removal of the reagent via syringe under an inert atmosphere.[4][6]
Light Exposure Store in the dark.Protects the compound from potential light-induced degradation.[6][7]
Location A designated, dry, and well-ventilated area for reactive chemicals. Do not store on benchtops.Prevents accidental exposure to heat, sunlight, or incompatible chemicals.[7]

Frequently Asked Questions (FAQs)

Q1: What are the first visual signs of degradation in my 2-[(Trimethylsilyl)oxy]propanenitrile sample?

A: A pure sample should be a clear liquid. The first sign of degradation, specifically hydrolysis, is often the appearance of cloudiness or the formation of a fine white precipitate .[7] This is typically due to the formation of insoluble silanol oligomers from the trimethylsilanol byproduct.

Q2: My reaction yield is consistently low. Could my starting material have degraded?

A: Absolutely. This is a very common issue.[8] If the silyl ether has been hydrolyzed, the resulting 2-hydroxypropanenitrile will not behave as expected in reactions designed for the silylated compound. You can verify the integrity of your starting material using analytical methods like Gas Chromatography (GC) or ¹H NMR spectroscopy before use.[5] Look for the absence of the characteristic trimethylsilyl peak (a sharp singlet around 0.2 ppm in ¹H NMR) and the appearance of peaks corresponding to the desilylated product.

Q3: How should I handle the compound when setting up a reaction to minimize exposure to air?

A: You must use anhydrous and inert atmosphere techniques. The use of a glovebox or a Schlenk line with dry, inert gas (argon or nitrogen) is highly recommended.[4] Always use oven-dried glassware and dry, degassed solvents. The compound should be transferred using a dry, gas-tight syringe through a septum-sealed cap.[3]

Q4: Can I use protic solvents like methanol, ethanol, or water with this compound?

A: It is strongly advised not to use protic solvents unless the explicit goal is to cleave the silyl ether.[2] These solvents will rapidly react with and hydrolyze the trimethylsilyl ether group, leading to complete degradation of your starting material.[9] Always use high-purity, anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

Q5: The compound has passed its expiration date. Is it still usable?

A: Using reagents beyond their expiration date is not recommended as their purity cannot be guaranteed. However, if it is essential, you must re-validate the material's purity immediately before use.[5] Run a GC or NMR analysis to confirm the absence of significant degradation products. If minor impurities are present, purification by distillation under reduced pressure may be possible, but purchasing a fresh batch is the most reliable option.

Troubleshooting Guide

Low yields and unexpected side products are common consequences of using degraded 2-[(Trimethylsilyl)oxy]propanenitrile. This guide provides a logical workflow for troubleshooting such issues.

Caption: Troubleshooting workflow for reactions involving 2-[(Trimethylsilyl)oxy]propanenitrile.

Problem Potential Cause Recommended Solution
Low or no reactivity Degradation of starting material. The silyl ether has hydrolyzed, leaving the less reactive 2-hydroxypropanenitrile.Verify Purity: Before the reaction, run a quick analytical check (GC, NMR) on the starting material.[5] If degraded, either purify by distillation or use a fresh bottle.
Moisture in the reaction. Trace water in solvents or on glassware is quenching the reagent or catalyst.[10]Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware.[11] Use freshly distilled or commercially available anhydrous solvents. Purge the reaction vessel with inert gas.
Formation of acetaldehyde or its byproducts In-situ desilylation. The reaction conditions (e.g., acidic/basic reagents, aqueous workup) are cleaving the silyl ether, and the resulting cyanohydrin is decomposing.[9][12]Modify Conditions: Perform a control experiment by subjecting the silyl ether to the reaction conditions without other coupling partners to test its stability.[10] If unstable, consider milder conditions or a more robust silyl protecting group if applicable. Avoid strongly acidic or basic aqueous workups.
Inconsistent results between experiments Variable exposure to atmosphere. Handling the reagent on the open bench can lead to different levels of hydrolysis each time.Standardize Handling: Always use a consistent inert atmosphere technique (glovebox or Schlenk line) for transferring the reagent.[4] This minimizes random exposure to moisture.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a quick method to assess the integrity of your 2-[(Trimethylsilyl)oxy]propanenitrile. The appearance of a new, earlier-eluting peak corresponding to the more polar 2-hydroxypropanenitrile is a key indicator of degradation.

  • Sample Preparation: Under an inert atmosphere, dilute a small aliquot (approx. 1-2 µL) of 2-[(Trimethylsilyl)oxy]propanenitrile in 1 mL of anhydrous dichloromethane or hexane in a sealed GC vial.

  • GC Conditions (Example):

    • Column: Standard non-polar capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • Analysis: Inject 1 µL of the prepared solution. A pure sample should show a single major peak. The presence of significant additional peaks, particularly earlier-eluting ones, may indicate hydrolysis or other impurities.[13][14]

Protocol 2: Recommended Handling for Reaction Setup (Syringe Transfer)

This procedure ensures the transfer of the liquid reagent without exposure to the laboratory atmosphere.

  • Preparation: Ensure the reaction flask is assembled, oven-dried, and under a positive pressure of dry argon or nitrogen. The reagent bottle should be at room temperature.

  • Create Inert Gas Headspace: Puncture the septum of the reagent bottle with a needle connected to a bubbler (to release pressure) and another needle connected to your inert gas line. Gently flush the headspace for a few minutes. Remove the gas inlet needle first, then the bubbler needle.

  • Withdraw Reagent: Using a clean, dry, gas-tight syringe that has been flushed several times with inert gas, puncture the septum. Withdraw a slightly larger volume of the reagent than needed.

  • Remove Bubbles & Adjust Volume: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the bottle. Adjust to the exact volume required.

  • Transfer: Withdraw the syringe from the reagent bottle and swiftly insert it through the septum of the reaction flask. Dispense the reagent into the flask.

  • Rinse Syringe (Optional but Recommended): To ensure quantitative transfer, you can draw a small amount of the reaction solvent into the syringe, rinse the barrel, and add this back to the reaction flask.[11]

By implementing these storage, handling, and troubleshooting strategies, you can ensure the integrity of your 2-[(Trimethylsilyl)oxy]propanenitrile, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2026). Hydrolysis of silyl enol ether. Retrieved from [Link]

  • Fluka. (n.d.). Silylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with.... Retrieved from [Link]

  • White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2021). Waste-Minimized Cyanosilylation of Carbonyls Using Fluoride on Polymeric Ionic Tags in Batch and under Continuous Flow Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. Retrieved from [Link]

  • Changfu Chemical. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]

  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Efficient Synthesis of Cyanohydrin Trimethylsilyl Ethers via 1,2-Chemoselective Cyanosilylation of Carbonyls. Retrieved from [Link]

  • Reddit. (2015). Having trouble making silyl enol ether :( help!. Retrieved from [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of cyanohydrin trimethylsilyl ethers via 1,2-chemoselective cyanosilylation of carbonyls. Retrieved from [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of Acetaldehyde TMS Cyanohydrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of acetaldehyde TMS cyanohydrin, specifically designed for researchers requiring precise structural validation and method selection in metabolomics and drug development.

Executive Summary: The Analytical Challenge

Acetaldehyde (AA) is a critical metabolic intermediate and a notorious volatile impurity in pharmaceutical formulations. Its low molecular weight (44 Da) and high volatility make direct GC-MS analysis prone to losses and poor retention.

Derivatization is essential. While PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) is the gold standard for trace environmental analysis, the TMS Cyanohydrin method (via Trimethylsilyl cyanide, TMSCN) offers a distinct advantage for complex biological matrices: it converts the unstable aldehyde into a stable, volatile nitrile ether in a single step, preserving stereochemical information and providing a "clean" fragmentation pattern devoid of the isomer complexity (syn/anti peaks) seen with oximes.

This guide dissects the fragmentation mechanics of 2-[(trimethylsilyl)oxy]propanenitrile (Acetaldehyde TMS Cyanohydrin) and benchmarks it against industry alternatives.

Mechanistic Deep Dive: Fragmentation of Acetaldehyde TMS Cyanohydrin

Structural Identity[1]
  • IUPAC Name: 2-[(trimethylsilyl)oxy]propanenitrile[1]

  • CAS Registry: 41309-99-3

  • Molecular Formula:

    
    
    
  • Molecular Weight: 143.26 Da

The Fragmentation Pathway

Unlike simple TMS ethers which fragment almost exclusively to form silicon-based ions, the TMS cyanohydrin derivative undergoes competitive fragmentation driven by the destabilization of the nitrile group and the stability of the silicon-oxygen bond.

Key Diagnostic Ions (EI, 70 eV)
m/z ValueIon IdentityMechanism of FormationRelative Abundance
143

Molecular Ion.[2] Typically very weak or absent due to facile fragmentation.< 1%
128

Sigma-Bond Cleavage. Loss of a methyl radical from the trimethylsilyl group. This is the high-mass diagnostic peak.High
117

Alpha-Cleavage. Loss of the cyano radical (

) from the

-carbon. This confirms the cyanohydrin backbone.
Medium
75

Rearrangement. McLafferty-like rearrangement or hydrogen transfer common in TMS ethers.High
73

Inductive Cleavage. The trimethylsilyl cation. Universal marker for TMS derivatives.Base Peak (100%)
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive cleavage pathways that generate the spectral fingerprint.

Fragmentation M Molecular Ion [M]+• (m/z 143) Unstable Ion128 [M - CH3]+ (m/z 128) Loss of TMS Methyl M->Ion128 - •CH3 (15 Da) Ion117 [M - CN]+ (m/z 117) Alpha Cleavage M->Ion117 - •CN (26 Da) Ion73 [Si(CH3)3]+ (m/z 73) Base Peak M->Ion73 Inductive Cleavage Ion75 [(CH3)2Si=OH]+ (m/z 75) Rearrangement Ion128->Ion75 H-Transfer - C3H4N

Caption: Competitive fragmentation pathways of Acetaldehyde TMS Cyanohydrin (m/z 143) under Electron Ionization.

Comparative Analysis: TMS Cyanohydrin vs. Alternatives

Selecting the right derivatization agent depends on the matrix and sensitivity requirements. The table below contrasts the TMS Cyanohydrin method with PFBHA (Oxime) and DNPH (Hydrazone).

Performance Matrix
FeatureTMS Cyanohydrin (TMSCN) PFBHA Oxime DNPH Hydrazone
Target Analyte 2-[(trimethylsilyl)oxy]propanenitrileAcetaldehyde-PFBHA OximeAcetaldehyde-DNPH
GC-MS Base Peak m/z 73 (Silicon)m/z 181 (Pentafluorobenzyl)N/A (LC-UV preferred)
Diagnostic Ion m/z 117 (Specific to structure)m/z 225 (Molecular Ion)m/z 199 (LC-MS/MS)
Chromatography Single Peak. No isomers.Double Peak. Forms syn and anti isomers, complicating integration.Single peak (HPLC). Poor GC volatility.
Reaction Type Nucleophilic Addition (1-step)CondensationCondensation
Moisture Tolerance Low (Requires dry conditions)High (Works in aqueous solution)High
Best Use Case Complex biological profiles; when isomer separation is unwanted.Trace environmental analysis (ppb levels) requiring ECD/NCI.Regulatory air monitoring (EPA TO-11A).
Why Choose TMS Cyanohydrin?
  • Spectral Simplicity: PFBHA derivatives split the analyte signal into two geometric isomers (syn/anti), effectively halving the signal-to-noise ratio for each peak. TMS cyanohydrins form a single stereoisomer (racemic mixture co-elutes), concentrating the signal.

  • Volatility: The TMS cyanohydrin (MW 143) is sufficiently volatile for rapid elution on standard 5% phenyl columns (e.g., DB-5ms), whereas PFBHA derivatives (MW ~225) elute later and require higher temperatures.

Experimental Protocol: Synthesis & Analysis

This protocol utilizes Trimethylsilyl cyanide (TMSCN) , which acts as both the cyanide source and the silylating agent, streamlining the workflow.

Safety Warning: TMSCN releases HCN upon hydrolysis. All steps must be performed in a functioning fume hood.

Reagents[4]
  • Substrate: Sample containing Acetaldehyde.[3][4]

  • Reagent: Trimethylsilyl cyanide (TMSCN).

  • Catalyst: Potassium Cyanide (KCN) trace or Zinc Iodide (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).

Step-by-Step Workflow
  • Preparation: Dissolve the sample in anhydrous DCM (1 mL).

  • Catalysis: Add a catalytic amount of KCN (solid, <1 mg) or 18-crown-6 complex.

  • Derivatization: Add TMSCN (1.2 equivalents relative to estimated aldehyde).

  • Incubation: Vortex and let stand at Room Temperature for 15–30 minutes.

    • Note: The reaction is exothermic and rapid.

  • Direct Injection: Inject 1

    
    L directly into the GC-MS. No aqueous workup is required (avoids hydrolysis).
    
Analytical Workflow Diagram

Workflow Start Sample (Acetaldehyde) Reagent Add TMSCN + Catalyst (KCN) in Anhydrous DCM Start->Reagent Reaction Reaction: 15 min @ RT Formation of Nitrile Ether Reagent->Reaction Analysis GC-MS Injection (Splitless, 250°C Inlet) Reaction->Analysis Data Data Analysis: Extract Ion m/z 117, 128 Analysis->Data

Caption: Optimized single-pot derivatization workflow for Acetaldehyde TMS Cyanohydrin.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester (Related TMS Enol). National Institute of Standards and Technology.[5] [Link]

  • Organic Chemistry Portal. Cyanohydrin Synthesis by Cyanation or Cyanosilylation. (Review of TMSCN reactivity and catalysts). [Link]

  • National Institutes of Health (NIH). Comparison of methods for extraction and silylation of PFBHA derivatives. PubMed Central. [Link]

  • PubChem. Compound Summary: 2-[(Trimethylsilyl)oxy]propanenitrile. National Library of Medicine. [Link]

Sources

Technical Guide: Green Chemistry Metrics of TMSCN Cyanosilylation vs. Aqueous Cyanide Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of cyanohydrins—critical intermediates for


-hydroxy acids and 

-amino alcohols (e.g., Clopidogrel, Prozac)—the choice of cyanating agent is a pivotal process safety and sustainability decision.

This guide contrasts the traditional Aqueous Cyanide (Strecker-type) method with TMSCN (Trimethylsilyl Cyanide) Cyanosilylation . While aqueous methods utilize inexpensive reagents (NaCN/KCN), they suffer from reversibility, high toxicity risks (HCN gas evolution), and significant aqueous waste streams. Conversely, TMSCN offers a "safer-to-handle" liquid alternative that leverages the thermodynamic strength of the Si–O bond to drive reactions to completion, often under solvent-free or flow conditions, significantly improving Reaction Mass Efficiency (RME) and E-factors despite a lower theoretical Atom Economy.

Mechanistic Divergence & Chemistry

To understand the metrics, we must first understand the causality. The fundamental difference lies in the thermodynamic driving force.

  • Aqueous Method (Thermodynamic Equilibrium): The addition of cyanide (

    
    ) to a carbonyl is reversible. High yields require pH control to shift the equilibrium, often necessitating excess reagents or acidification which generates hazardous HCN gas in situ.
    
  • TMSCN Method (Kinetic & Thermodynamic Control): The reaction is driven by the formation of the extremely strong Silicon-Oxygen bond (

    
    ). This renders the addition effectively irreversible, trapping the adduct as a silyl ether.
    
Visualization: Reaction Pathways

ReactionPathways Start Carbonyl Substrate (Aldehyde/Ketone) Aq_Reagents Aqueous Path: NaCN / H+ (pH 5-6) Start->Aq_Reagents TMS_Reagents TMSCN Path: TMSCN + Catalyst (Lewis Acid/Base) Start->TMS_Reagents Intermediate_Aq Cyanohydrin (Equilibrium Mixture) Aq_Reagents->Intermediate_Aq Reversible Slow Kinetics Waste_Aq Waste: Salt (NaCl), Aqueous Stream, HCN (gas risk) Intermediate_Aq->Waste_Aq Intermediate_TMS O-Silylated Cyanohydrin (Stable Intermediate) TMS_Reagents->Intermediate_TMS Irreversible Si-O Bond Formation Product Target Cyanohydrin (After Hydrolysis) Intermediate_TMS->Product Mild Hydrolysis (H+ or F-)

Figure 1: Mechanistic comparison showing the reversibility of aqueous methods vs. the thermodynamic trap of TMSCN.

Green Chemistry Metrics Deep Dive

We evaluate these methods using the CHEM21 and ACS Green Chemistry Institute standard metrics.

Safety & Hazard Quotient[1]
  • Aqueous Cyanide: High Risk.[1][2] Requires handling solid cyanides (fatal if swallowed) and acidification, which presents an immediate risk of evolving gaseous HCN (

    
    ). Engineering controls (scrubbers) are mandatory.
    
  • TMSCN: Moderate Risk. While TMSCN is fatal if swallowed/inhaled and hydrolyzes to HCN, it is a liquid (

    
    ) with lower volatility than HCN. It allows for "HCN-equivalent" chemistry without handling gas cylinders.
    
    • Self-Validating Safety: TMSCN reactions are often run in closed systems or flow reactors, minimizing exposure.

Atom Economy (AE)[4]
  • Aqueous: High Theoretical AE.

    • 
       (100% atom economy if HCN gas is used; lower if NaCN/HCl salts are generated).
      
  • TMSCN: Lower Theoretical AE.

    • The trimethylsilyl group (

      
      ) is often removed during workup.
      
    • Correction: If the silylated product is the desired intermediate (e.g., for subsequent Grignard additions), the AE is 100%.

Reaction Mass Efficiency (RME) & E-Factor

This is where TMSCN outperforms.

  • Aqueous: Low RME. Requires biphasic solvents, phase transfer catalysts, and extensive extraction/drying (MgSO4) to remove water.

    • E-Factor: Typically 5–50 (kg waste / kg product).

  • TMSCN: High RME. Can often be run neat (solvent-free) or in recyclable aprotic solvents (DCM, THF). High conversion (>95%) eliminates purification steps.

    • E-Factor: Can reach < 0.1 in optimized flow systems [1].

Experimental Protocols

Method A: Traditional Aqueous Cyanide (Baseline)

Use strictly in a well-ventilated fume hood with HCN sensors active.

  • Setup: Dissolve aldehyde (10 mmol) in Et2O (20 mL).

  • Reagent Prep: Prepare a saturated solution of NaCN (12 mmol, 1.2 eq) in water (5 mL).

  • Addition: Add NaCN solution to the aldehyde. Cool to 0°C.

  • Activation: Slowly add saturated NaHSO3 or dilute HCl dropwise to maintain pH ~6. Caution: Exothermic.

  • Workup: Stir 4-12h. Separate organic layer. Extract aqueous layer 3x with Et2O.

  • Purification: Dry over Na2SO4, filter, and concentrate. Column chromatography is often required to separate unreacted aldehyde.

Method B: Catalytic TMSCN Cyanosilylation (Green Standard)

Recommended for high-throughput and waste minimization.

  • Setup: Charge a flame-dried flask with aldehyde (10 mmol) and catalyst (e.g., Iodine 1 mol% or TBAPINO 0.1 mol% [2]).

  • Solvent: Add minimal anhydrous DCM (2 mL) or run neat if substrate is liquid.

  • Addition: Add TMSCN (10.5 mmol, 1.05 eq) dropwise via syringe under

    
    .
    
  • Reaction: Stir at Room Temperature. Reaction is typically complete in <30 mins (monitor by TLC/IR - disappearance of Carbonyl peak).

  • Workup: Evaporate volatiles (excess TMSCN and solvent) under reduced pressure.

    • Note: The residue is usually analytically pure O-silylated cyanohydrin.

  • Hydrolysis (Optional): If free cyanohydrin is needed, treat with dilute HCl/THF for 10 min, then evaporate.

Comparative Performance Data

The following data aggregates typical results from aldehyde substrates (e.g., Benzaldehyde).

MetricAqueous NaCN/AcOHCatalytic TMSCNAdvantage
Yield 65% - 80%95% - 99% TMSCN (Irreversible)
Reaction Time 6 - 24 Hours10 - 60 Minutes TMSCN (Fast Kinetics)
Atom Economy ~85% (Salt waste)~72% (TMS waste)*Aqueous (Theoretically)
E-Factor (Waste) High (>10)Low (<1) TMSCN (Solvent/Workup)
Safety HCN Gas Evolution RiskLiquid HandlingTMSCN (Engineering Control)
Purification Extraction + ColumnEvaporationTMSCN

*Note: Atom economy for TMSCN improves if the silyl group is retained for downstream protection.

Decision Framework

When should you switch to TMSCN? Use this logic flow.

DecisionTree Start Start: Select Cyanation Method Scale Is the Scale > 100kg? Start->Scale Cost Is Reagent Cost the #1 Driver? Scale->Cost Yes Anhydrous Is Substrate Water Sensitive? Scale->Anhydrous No (Lab/Pilot) Cost->Anhydrous No Safety Is HCN Gas Management Available? Cost->Safety Yes Use_Aq Use Aqueous NaCN (Optimize pH carefully) Anhydrous->Use_Aq No Use_TMS Use TMSCN / Catalyst (Greenest Process) Anhydrous->Use_TMS Yes Safety->Use_Aq Yes (Scrubbers present) Safety->Use_TMS No

Figure 2: Decision matrix for selecting the appropriate cyanation methodology.

References

  • Ferlin, F., et al. (2021).[3] "Waste-Minimized Cyanosilylation of Carbonyls Using Fluoride on Polymeric Ionic Tags in Batch and under Continuous Flow Conditions." ACS Sustainable Chemistry & Engineering.[3] Link

  • Khalafi-Nezhad, A., et al. (2012). "Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl." Molbank. Link

  • North, M. (2003). "Sustainable catalysis for the synthesis of cyanohydrins." Tetrahedron. Link

  • BenchChem. (2025).[2] "Advantages and Disadvantages of using Trimethylsilyl Cyanide in Synthesis." BenchChem Guides. Link

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry. Link

Sources

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